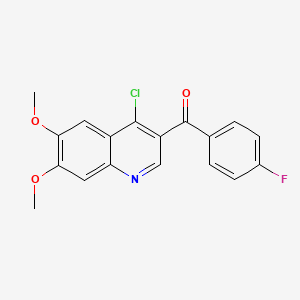
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: is a quinoline derivative with a fluorophenyl group attached to its core structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-6,7-dimethoxyquinoline as the core structure.
Reaction Steps: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where (4-fluorophenyl)boronic acid or (4-fluorophenyl)chloroformate is used as the acylating agent.
Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Wirkmechanismus
Target of Action
The primary target of this compound is the c-KIT kinase . The c-KIT kinase is a type of protein kinase that plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound acts as a type II c-KIT kinase inhibitor . It binds to the kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound primarily affects the c-KIT mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and survival. By inhibiting c-KIT kinase, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the strong inhibition of cell proliferation and the induction of apoptosis . These effects are primarily observed in cells that rely on c-KIT mediated signaling pathways for growth and survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . It’s noted that the compound is insoluble in water , which could influence its pharmacokinetic properties and therapeutic efficacy. Furthermore, the compound should be stored in a cool place, away from oxidizing agents for stability .
Analyse Chemischer Reaktionen
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: has several scientific research applications:
Medicine: It is studied for its potential antimalarial, antimicrobial, and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone: is compared with other similar compounds such as:
Quinoline Derivatives: These compounds share the quinoline core but differ in substituents and functional groups.
Fluorinated Benzofurans: These compounds contain fluorine atoms and benzofuran rings, offering different biological activities.
Chloroquinazolines: These compounds have similar chloro and methoxy groups but differ in the quinazoline core structure.
Uniqueness: The presence of both chloro and methoxy groups on the quinoline ring, along with the fluorophenyl group, gives this compound unique chemical and biological properties.
Eigenschaften
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-15-7-12-14(8-16(15)24-2)21-9-13(17(12)19)18(22)10-3-5-11(20)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNADIDPYPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

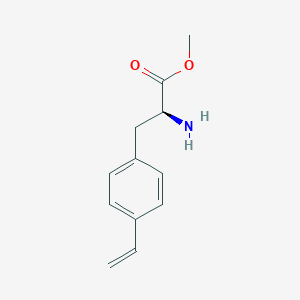
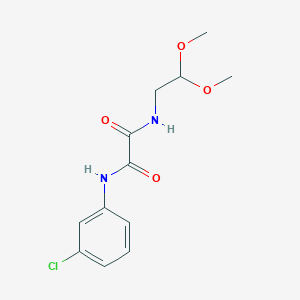

![9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-9H-carbazole](/img/structure/B2894530.png)
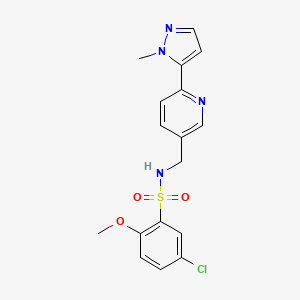
![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2894534.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)
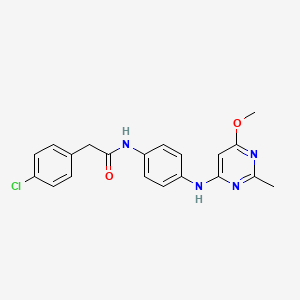
![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)

![N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide](/img/structure/B2894544.png)
